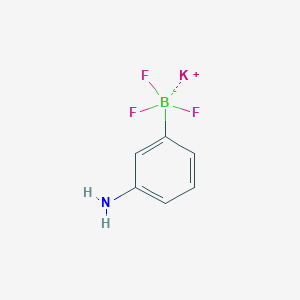

Potassium (3-aminophenyl)trifluoroboranuide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3-aminophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLZDNNXPDXFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160186-73-1 | |

| Record name | potassium (3-aminophenyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (3-aminophenyl)trifluoroboranuide

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and stable reagents is perpetual. Boronic acids have long held a celebrated position as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation can present challenges in terms of stoichiometry, stability, and purification.

This guide focuses on Potassium (3-aminophenyl)trifluoroboranuide, a member of the potassium organotrifluoroborate (ArBF₃K) family. These crystalline, air- and moisture-stable solids have emerged as superior alternatives to boronic acids.[1][2] Their tetra-coordinate boron center renders them less susceptible to the aforementioned degradation pathways, ensuring higher purity, easier handling, and more precise stoichiometric control in reactions.[3] The subject of this guide, this compound, is of particular interest to drug development professionals due to its bifunctional nature: the trifluoroborate moiety serves as a stable handle for carbon-carbon bond formation, while the pendant 3-amino group provides a versatile site for further molecular elaboration, a critical feature in building libraries of bioactive compounds.

This document provides a comprehensive technical overview, from the fundamental principles of synthesis to the nuances of spectroscopic characterization, designed for researchers and scientists seeking to leverage this powerful building block in their synthetic endeavors.

Part 1: Synthesis of this compound

The most reliable and widely adopted method for the synthesis of potassium aryltrifluoroborates is the conversion of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method, pioneered in principle by Vedejs and coworkers, is valued for its operational simplicity, high yields, and the use of inexpensive and readily available reagents.[4]

Causality in Experimental Design

The choice of 3-aminophenylboronic acid as the starting material is foundational. The boronic acid provides the requisite aryl-boron bond. The reaction with KHF₂ serves a dual purpose: it is both the fluoride source and a mild acid that facilitates the displacement of the hydroxyl groups on the boron atom. The formation of the highly stable B-F bonds drives the reaction to completion. Methanol is an excellent solvent choice as it readily dissolves both the boronic acid and the KHF₂ salt, facilitating a homogeneous reaction environment. The product, being an ionic salt, has lower solubility in methanol compared to the reactants, often leading to its precipitation from the reaction mixture upon cooling, which simplifies isolation.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

-

3-Aminophenylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (4.0 eq)

-

Methanol (ACS Grade)

-

Acetone (ACS Grade)

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask and vacuum source

-

High-vacuum line or vacuum oven

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.0 equivalent).

-

Reagent Addition: Add methanol to the flask (approx. 5-10 mL per gram of boronic acid) and stir until the boronic acid is fully dissolved. To this solution, add solid potassium hydrogen fluoride (KHF₂) (4.0 equivalents) in one portion.

-

Scientist's Note: An excess of KHF₂ is used to ensure complete conversion of the boronic acid to the trifluoroborate salt.[1] The reaction is typically exothermic upon addition of KHF₂, but gentle cooling with a water bath can be used if necessary.

-

-

Reaction Execution: Stir the resulting suspension at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot, removing the solvent, and analyzing by ¹⁹F NMR. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove most of the methanol. This will result in a thick slurry.

-

Precipitation: Add acetone to the slurry (typically 10-20 times the volume of the remaining methanol) and stir vigorously. The desired this compound product is insoluble in acetone and will precipitate as a fine white or off-white solid. The excess KHF₂ and other byproducts have some solubility in the acetone/methanol mixture.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold acetone to remove any residual impurities.

-

Drying: Dry the collected solid under high vacuum at room temperature until a constant weight is achieved. The final product should be a fine, free-flowing crystalline solid. Store the product in a tightly sealed container at 2-8°C.[2]

Part 2: Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and stability of the synthesized this compound. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard practice.

Visualizing the Analyte Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Analysis should include ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[5][6]

-

Expert Insight on NMR Analysis: For this class of compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve these polar salts and its wide chemical shift window.[5] The quadrupolar nature of the boron nucleus (¹¹B) can lead to significant line broadening in the signals of adjacent nuclei, particularly the carbon to which it is attached (C-B bond) in the ¹³C NMR spectrum.[3]

Expected NMR Data in DMSO-d₆:

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Interpretation |

| ¹H | 6.5 - 7.5 | A complex multiplet pattern corresponding to the four aromatic protons. The exact shifts and coupling constants will be indicative of the 1,3-substitution pattern. A broad singlet around 5.0 ppm for the -NH₂ protons is also expected. |

| ¹³C | 110 - 150 | Four distinct signals for the aromatic carbons are expected. The signal for the carbon atom directly bonded to the boron (C-B) will be significantly broadened due to quadrupolar relaxation and may be difficult to observe.[5] |

| ¹⁹F | -135 to -141 | A characteristic sharp quartet is expected due to coupling with the ¹¹B nucleus (J(¹⁹F-¹¹B)). This is a definitive signal for the trifluoroborate anion.[5] |

| ¹¹B | 3.0 - 6.0 | A quartet is expected due to coupling with the three equivalent fluorine atoms (J(¹¹B-¹⁹F)). The observation of this coupling confirms the integrity of the BF₃ moiety.[3] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing these ionic compounds.

-

Expert Insight on MS Analysis: Running the analysis in negative ion mode is crucial, as it allows for the direct detection of the (3-aminophenyl)trifluoroboranuide anion [ArBF₃]⁻. The predicted monoisotopic mass for the C₆H₆BF₃N⁻ anion is 159.04725 Da.[7] Accurate mass measurement via High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition to within 5 ppm.

Expected Mass Spectrometry Data:

| Ionization Mode | Adduct | Calculated m/z | Interpretation |

| Negative ESI | [M-K]⁻ | 159.047 | This is the primary ion of interest, representing the (3-aminophenyl)trifluoroboranuide anion. Its detection is the strongest evidence of successful synthesis.[7] |

| Positive ESI | [M+H]⁺ | 200.026 | While less common for analysis, protonation of the amine can occur. This would represent the full salt plus a proton. |

| Positive ESI | [M+Na]⁺ | 222.008 | Often observed as a sodium adduct, especially if trace sodium salts are present in the system. |

Part 3: Applications in Drug Discovery and Development

The utility of this compound in a pharmaceutical research setting is multifaceted. Its stability makes it an ideal reagent for high-throughput screening and automated synthesis platforms.

-

Scaffold Decoration via Suzuki-Miyaura Coupling: The primary application is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] It can be coupled with a wide range of aryl or heteroaryl halides (or triflates) to introduce the 3-aminophenyl moiety into complex molecular scaffolds. This is a foundational strategy for structure-activity relationship (SAR) studies.

-

A Handle for Further Functionalization: The true power of this reagent lies in its amino group. Once coupled, this amine serves as a key functional handle for a variety of subsequent chemical transformations:

-

Amide Formation: Reaction with carboxylic acids or acyl chlorides to build extended structures and probe hydrogen bonding interactions.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides, a common motif in many marketed drugs.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse alkyl groups.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to install a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

-

The presence of fluorine in the trifluoroborate group itself can also be advantageous. Fluorine-containing molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties, making this class of reagents particularly attractive for medicinal chemistry programs.[9]

Conclusion

This compound is more than just a stable equivalent of its corresponding boronic acid; it is a robust, reliable, and versatile building block that streamlines synthetic workflows and opens new avenues for molecular design. Its ease of synthesis from inexpensive starting materials, coupled with its exceptional stability and dual functionality, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the principles behind its synthesis and the nuances of its characterization as detailed in this guide, researchers can confidently and effectively integrate this powerful reagent into their synthetic programs, accelerating the discovery of next-generation therapeutics and advanced materials.

References

- MySkinRecipes. This compound.

- Organic Syntheses. TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE.

-

D'hooghe, M. et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available from: [Link]

- Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis.

-

Molander, G. A. et al. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132, 17701-17703. Available from: [Link]

- PubChemLite. This compound (C6H6BF3N).

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Available from: [Link]

-

Vedejs, E. et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. Available from: [Link]

- TRC. Potassium (3-Aminophenyl)trifluoroborate.

- BLD Pharm. 1160186-73-1|Potassium (3-aminophenyl)trifluoroborate.

- Chemenu. cas 1160186-73-1|| where to buy Potassium (3-aminophenyl)trifluoroborate.

-

PubMed. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

-

PubChemLite. This compound (C6H6BF3N). Available from: [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. Available from: [Link]

-

UCSB Chem and Biochem NMR Facility. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

- Autech. Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals.

-

The Royal Society of Chemistry. H NMR Binding Studies of83 with Various Anions. Available from:

Sources

- 1. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas 1160186-73-1|| where to buy Potassium (3-aminophenyl)trifluoroborate [chemenu.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1160186-73-1 (C6H6BF3N) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Stability and Handling of Potassium (3-aminophenyl)trifluoroboranuide

Abstract: Potassium (3-aminophenyl)trifluoroboranuide is a key building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. As a member of the organotrifluoroborate class of reagents, it offers significant advantages in stability and handling over traditional boronic acids. However, its optimal use and safe management hinge on a nuanced understanding of its specific chemical properties. This guide provides an in-depth analysis of the stability, handling, and safety protocols for this compound, designed for researchers, chemists, and drug development professionals. We will explore its physicochemical characteristics, delve into its critical dual-nature hydrolytic stability, and provide field-proven protocols for its storage and use.

Core Physicochemical & Structural Properties

This compound is an air- and moisture-stable, crystalline solid, making it a highly convenient reagent compared to its boronic acid counterpart.[1][2][3] The key to its stability lies in its structure: the boron atom is tetracoordinate, forming a stable anionic complex with three fluorine atoms and the aminophenyl group.[2][4] This configuration satisfies the octet rule for boron, mitigating the Lewis acidity and inherent instability often seen in trivalent organoboron compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1160186-73-1 | [2][5][6] |

| Molecular Formula | C₆H₆BF₃KN | [2][6][7] |

| Molecular Weight | 199.02 g/mol | [2][6][8] |

| Appearance | Pale Beige to Beige Solid | [5] |

| Melting Point | >186°C (with decomposition) | [5][9] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[5] Generally poor solubility in apolar organic solvents.[10] | [5][10] |

The Comprehensive Stability Profile

The utility of this compound is defined by its robust stability under storage and its controlled reactivity under specific reaction conditions.

Thermal and Oxidative Stability

The compound is thermally stable up to its decomposition temperature of over 186°C.[5][9] Beyond this temperature, thermal decomposition can occur, potentially releasing hazardous substances such as potassium oxides, hydrogen fluoride, and nitrogen oxides.[11] Its tetracoordinate nature renders it remarkably stable to a wide range of oxidative conditions under which boronic acids would readily decompose.[2][3] This allows for synthetic transformations on other parts of a molecule containing the trifluoroborate moiety without degrading the C-B bond.[3]

Hydrolytic Stability: A Critical Duality

A common misconception is that organotrifluoroborates are simply inert to water. The reality is more nuanced and represents a critical feature for their application. While stable to ambient moisture for storage, they can undergo controlled hydrolysis to release the corresponding boronic acid in situ.[12] This "slow-release" mechanism is often essential for high-yielding cross-coupling reactions, as it maintains a low, steady concentration of the highly reactive boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[12][13]

The rate of this crucial hydrolysis is not constant and is dictated by several factors:

-

pH and Catalysis: The hydrolysis of many organotrifluoroborates is subject to acid catalysis.[12] Under the basic conditions typical for Suzuki-Miyaura coupling, the hydrolysis can be slow, which is often advantageous.[12]

-

Solvents: The compound may decompose in protic solvents over time to liberate the trivalent boronic acid.[2] Reaction kinetics are often studied in mixed solvent systems like THF/H₂O.[14][13]

-

Electronic Effects: The electron-donating nature of the 3-amino group on the phenyl ring influences the stability and reactivity of the C-B bond, impacting the rate of hydrolysis compared to electron-withdrawing or neutral substituents.[15]

-

Additives: The presence of a "fluorophile," such as silica gel or certain Lewis acids, can be used to intentionally and efficiently promote hydrolysis to the boronic acid when desired.[15] Conversely, the presence of certain metal cations like Li⁺ or Mg²⁺ can lead to rapid decomposition.[1]

Caption: Mandatory PPE workflow for handling solid chemical reagents.

Storage Recommendations

There are varied recommendations for storage temperature, reflecting different anticipated durations of storage.

-

Long-Term Storage (> 6 months): For maximum shelf-life, store in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen). [5]The compound is noted as hygroscopic, so protection from moisture is critical. [5]* Short-Term Storage (< 6 months): Storage in a refrigerator at 2-8°C inside a desiccator is also acceptable. [2]

Spill and Disposal Procedures

In the event of a spill, avoid creating dust. [16]Carefully sweep the solid material into an appropriate container for disposal. [17]Decontaminate the area with a wet paper towel, and dispose of all contaminated materials as hazardous waste. Disposal must be carried out in strict accordance with all local, state, and federal regulations. [18]

Key Experimental Methodologies

Protocol: Weighing and Dispensing

The accuracy of any reaction depends on the precise measurement of its reagents. The following protocol is designed to mitigate risks associated with the compound's hazardous and potentially hygroscopic nature.

-

Preparation: Don all required PPE and ensure the analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

-

Equilibration: Remove the reagent container from cold storage and allow it to equilibrate to room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment (Optional but Recommended): For highly sensitive reactions, perform weighing inside a glovebox under an inert atmosphere.

-

Dispensing: Use an anti-static spatula to weigh the desired amount of the solid onto a tared weighing paper or directly into the reaction vessel.

-

Closure: Promptly and securely seal the reagent container, purge with an inert gas if possible, and return it to the appropriate storage conditions.

-

Cleanup: Clean the balance and surrounding area of any residual powder.

Hazard Summary and First Aid

This compound is a hazardous chemical and must be handled with appropriate caution.

Table 2: GHS Hazard Identification and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) | Source(s) |

| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | P264, P270, P301+P312 | [5][6] |

| Acute Toxicity, Dermal (Cat. 4) | H312: Harmful in contact with skin | P280, P302+P352, P312 | [5] |

| Skin Irritation (Cat. 2) | H315: Causes skin irritation | P280, P332+P313 | [6][19][20] |

| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 | [6][19][20] |

| Acute Toxicity, Inhalation (Cat. 4) | H332: Harmful if inhaled | P261, P271, P304+P340 | [5] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor. [5][18]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs. [5][18]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [18][19]* Ingestion: Rinse mouth with water. Call a poison center or doctor immediately. Do not induce vomiting. [5][18]

Conclusion

This compound stands out as a robust, versatile, and highly valuable reagent in chemical synthesis. Its enhanced stability over boronic acids simplifies storage and expands its synthetic compatibility. However, this stability must not lead to complacency. A thorough understanding of its dual hydrolytic nature, potential hazards, and the necessity for meticulous handling are paramount for its safe and effective application in research and development. By adhering to the principles and protocols outlined in this guide, scientists can fully leverage the advantages of this important building block while maintaining the highest standards of laboratory safety.

References

-

Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.

-

Darses, S., & Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu.

-

Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

-

Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.

-

Chemenu. (n.d.). Potassium (3-aminophenyl)trifluoroborate. Chemenu.com.

-

ChemicalBook. (n.d.). This compound. ChemicalBook.com.

-

BLD Pharm. (n.d.). Potassium (3-aminophenyl)trifluoroborate. BLDpharm.com.

-

Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PubMed Central (PMC), NIH.

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. NIST.gov.

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes.com.

-

TCI Chemicals. (2025). SAFETY DATA SHEET - Potassium (3-Cyanophenyl)trifluoroborate. TCIChemicals.com.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium phenyltrifluoroborate. Fishersci.com.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Vinyltrifluoroboric acid potassium salt. Sigmaaldrich.com.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET - Potassium Phenyltrifluoroborate. TCIChemicals.com.

-

PubChemLite. (n.d.). This compound (C6H6BF3N). PubChemLite.

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.

-

Synquest Labs. (n.d.). Potassium phenyltrifluoroborate Safety Data Sheet. Synquestlabs.com.

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic-chemistry.org.

-

Bode, J. W. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection.

-

Partridge, B. M. (2024). Amination of Alkylboronic Esters. Wiley Online Library.

-

Prakash, G. K. S., & Yudin, A. K. (2005). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate.

-

ChemBK. (2024). Potassium (3-aminophenyl)trifluoroborate. ChemBK.com.

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC), NIH.

-

Batey, R. A., et al. (2013). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses.

-

Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Sigmaaldrich.com.

-

TRC. (n.d.). Potassium (3-Aminophenyl)trifluoroborate. TRC-Canada.com.

-

Santos, F. W. C., et al. (2014). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PubMed Central (PMC).

-

Cukrowski, I., et al. (2016). High Influence of Potassium Bromide on Thermal Decomposition of Ammonia Borane. SciSpace.

-

Cukrowski, I., et al. (2016). High Influence of Potassium Bromide on Thermal Decomposition of Ammonia Borane. ResearchGate.

-

G. M. H. van de Velde, et al. (1972). SYNTHESIS AND THERMAL DECOMPOSITION OF POTASSIUM TRIOXALATOALUMINATE HYDRATE. DSpace.

-

Wang, Y., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. MDPI.

Sources

- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 2. cas 1160186-73-1|| where to buy Potassium (3-aminophenyl)trifluoroborate [chemenu.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1160186-73-1 [amp.chemicalbook.com]

- 6. 1160186-73-1|Potassium (3-aminophenyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 1160186-73-1 (C6H6BF3N) [pubchemlite.lcsb.uni.lu]

- 8. Buy Online CAS Number 1160186-73-1 - TRC - Potassium (3-Aminophenyl)trifluoroborate | LGC Standards [lgcstandards.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pure.ed.ac.uk [pure.ed.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Potassium (3-aminophenyl)trifluoroboranuide

Abstract

Potassium (3-aminophenyl)trifluoroboranuide (CAS 1160186-73-1) is a key organoboron reagent, valued for its stability and utility in Suzuki-Miyaura cross-coupling reactions to introduce the 3-aminophenyl moiety.[1] As with any high-value reagent in pharmaceutical and materials science research, rigorous and unambiguous characterization is paramount to ensure identity, purity, and stability. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to qualify this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data, offering a comprehensive reference for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organotrifluoroborates. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is not merely recommended; it is essential for complete and unambiguous characterization. The interplay of chemical shifts and coupling constants across these nuclei provides a detailed fingerprint of the molecule.

Expertise in Action: Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, reproducible NMR data for potassium organotrifluoroborates.

Causality Behind Choices:

-

Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆) is the solvent of choice. These potassium salts exhibit high solubility in polar aprotic solvents like DMSO.[2] Crucially, DMSO-d₆ minimizes hydrogen-deuterium exchange with the amine (-NH₂) protons, allowing for their clear observation, which would be complicated in protic solvents like D₂O or methanol-d₄.

-

Instrumentation: Standard multi-nuclear NMR spectrometers (e.g., 300-600 MHz for ¹H) are suitable.

-

Referencing: Consistent referencing is key. For ¹H and ¹³C, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C) is a reliable internal standard.[2] For heteronuclei, external standards like BF₃·Et₂O (0.0 ppm) for ¹¹B and CF₃CO₂H (0.0 ppm) for ¹⁹F are commonly used.[2]

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A 45° pulse angle and a relaxation delay of 2-3 seconds are typically sufficient.[2]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbons. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Given the high sensitivity of the ¹⁹F nucleus, acquisition is rapid.[2]

-

¹¹B NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the quadrupolar nature of the ¹¹B nucleus, peaks can be broad. Specialized pulse sequences can sometimes improve resolution.[2][3]

Spectral Interpretation: Decoding the Data

The chemical structure, with its distinct aromatic and heteroatomic features, gives rise to a predictable yet information-rich set of NMR spectra.

-

¹H NMR: The aromatic region will display complex splitting patterns corresponding to the four protons on the phenyl ring. The amine (-NH₂) protons will typically appear as a broad singlet, with a chemical shift that can be concentration and temperature-dependent.

-

¹³C NMR: Four distinct signals are expected in the aromatic region (110-150 ppm).[4] The carbon atom directly bonded to the boron atom (C-B) is of particular interest. This signal is often broadened due to quadrupolar relaxation from the adjacent ¹¹B nucleus and its chemical shift provides key structural confirmation.[2][5]

-

¹⁹F NMR: This spectrum provides one of the most characteristic signals. The three equivalent fluorine atoms will give rise to a single resonance. This peak will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2), a definitive indicator of the -BF₃ moiety. The chemical shifts for aryltrifluoroborates typically fall in the range of -129 to -141 ppm.[5]

-

¹¹B NMR: The ¹¹B spectrum will show a characteristic quartet (due to coupling to the three ¹⁹F nuclei, I=1/2), confirming the tetracoordinate boron center. The chemical shift will be significantly upfield compared to tricoordinate boron species.[6]

Summary of NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features / Multiplicity |

| ¹H | 6.5 - 7.5 | Multiplets for aromatic protons; broad singlet for -NH₂ |

| ¹³C | 110 - 150 | Signals for 4 unique aromatic carbons; C-B signal may be broad |

| ¹⁹F | -135 to -145 | Quartet (q) due to ¹JB-F coupling |

| ¹¹B | 2.0 - 4.0 | Quartet (q) due to ¹JB-F coupling |

NMR Analysis Workflow

Caption: Workflow for multi-nuclear NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

While NMR provides the skeletal structure, IR spectroscopy excels at confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise in Action: Experimental Protocol Design

For solid samples like this compound, the KBr pellet method is a robust and widely accepted technique.

Causality Behind Choices:

-

Matrix: Potassium Bromide (KBr) is used because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).[7] This ensures that the resulting spectrum is solely from the analyte, without interference from the matrix material itself.

-

Preparation: The goal is to create a homogenous, transparent pellet to minimize light scattering. This requires using finely ground, spectroscopy-grade KBr and applying sufficient pressure to form a clear disc.

Step-by-Step KBr Pellet Preparation Protocol:

-

Grinding: Add ~1 mg of the sample and ~100-150 mg of dry, spectroscopy-grade KBr to an agate mortar.

-

Mixing: Gently grind the mixture with a pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a force of 7-8 tons for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Spectral Interpretation: Identifying Key Vibrations

The IR spectrum will be dominated by vibrations from the amine, the aromatic ring, and the trifluoroborate group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring | Medium to Weak |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C Ring Stretch | Phenyl Ring | Strong to Medium |

| 1100 - 950 | B-F Stretch | Trifluoroborate (-BF₃⁻) | Very Strong, Broad |

The most prominent and diagnostic feature will be the very strong and typically broad absorption band associated with the B-F stretching vibrations, confirming the presence of the trifluoroborate anion.

IR Analysis Workflow

Caption: Workflow for FTIR analysis via the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of the analyte.

Expertise in Action: Experimental Protocol Design

Given that the compound is a salt, Electrospray Ionization (ESI) is the ideal ionization technique.

Causality Behind Choices:

-

Ionization Mode: ESI is a soft ionization technique perfect for polar, non-volatile salts. Since the analyte exists as a potassium salt of the [(3-aminophenyl)trifluoroboranuide]⁻ anion, ESI in negative ion mode is the logical choice. This will directly detect the anion of interest.[8]

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred. This allows for an accurate mass measurement, which can be used to confirm the elemental formula (C₆H₆BF₃N⁻) to within a few parts-per-million (ppm) of its theoretical value.[8]

Step-by-Step ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquisition: Acquire the mass spectrum in negative ion mode over an appropriate m/z range (e.g., 50-500 Da).

-

Accurate Mass Measurement: If using HRMS, co-infuse a known calibration standard or use a lock mass to ensure high mass accuracy.

Data Interpretation: Identifying the Molecular Ion

The primary goal is to identify the mass-to-charge ratio (m/z) corresponding to the [(3-aminophenyl)trifluoroboranuide]⁻ anion.

-

Expected Ion: The monoisotopic mass of the anion C₆H₆BF₃N⁻ is calculated to be 160.0545 Da .[9] The ESI-MS spectrum in negative mode should show a prominent peak at m/z ≈ 160.05.

-

Isotopic Pattern: The presence of boron with its two isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for the molecular ion peak, further confirming its identity.

-

Hydrolysis Products: Organotrifluoroborates can undergo hydrolysis. It is possible to observe peaks corresponding to partially hydrolyzed species, such as [ArBF₂(OH)]⁻ or [ArBF(OH)₂]⁻, though this is often minimal with the gentle conditions of ESI.

Summary of Mass Spectrometry Data

| Ion Formula | Adduct | Theoretical m/z | Mode |

| [C₆H₆BF₃N]⁻ | [M-K]⁻ | 160.0545 | Negative ESI |

Mass Spectrometry Analysis Workflow

Caption: Workflow for ESI-MS analysis of the trifluoroborate salt.

Conclusion

The comprehensive spectroscopic analysis of this compound through a combination of multi-nuclear NMR, FTIR, and high-resolution MS provides an irrefutable confirmation of its chemical identity, structure, and purity. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the covalent framework and connectivity, IR confirms the presence of essential functional groups, and MS validates the overall molecular weight and elemental composition. Adherence to the robust, logically-derived protocols outlined in this guide ensures the generation of high-quality, reliable data, which is indispensable for any research or development program utilizing this versatile organoboron reagent.

References

-

D'Vries, T., & Norte, M. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

D'Vries, T., & Norte, M. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem. Available at: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 14(7), 743–747. Available at: [Link]

-

PubMed. (2012). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. Organometallics. Available at: [Link]

-

MDPI. (2019). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. Plants. Available at: [Link]

-

San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 2. FTIR spectra of the synthesized compounds (a) potassium... Available at: [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Fisher Scientific. (n.d.). Potassium (3-Aminophenyl)trifluoroborate, TRC 50 mg. Available at: [Link]

Sources

- 1. cas 1160186-73-1|| where to buy Potassium (3-aminophenyl)trifluoroborate [chemenu.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1160186-73-1 (C6H6BF3N) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Molecular Structure of Potassium (3-aminophenyl)trifluoroborate

Executive Summary: Potassium (3-aminophenyl)trifluoroborate, often represented as (3-NH₂C₆H₄)BF₃K, is a stable, crystalline organoboron compound with significant utility in modern synthetic chemistry, particularly in pharmaceutical and materials science research. As a derivative of the boronic acid class, its tetra-coordinated boron center imparts enhanced stability towards air and moisture, making it a superior alternative to its boronic acid counterpart for many applications. This guide provides a detailed examination of its molecular structure, elucidated through a combination of spectroscopic analysis, synthetic methodology, and an exploration of its reactivity, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction to Organotrifluoroborates

Organotrifluoroborate salts have emerged as indispensable reagents in organic synthesis.[1] Their general structure, [R-BF₃]⁻K⁺, features a tetracoordinate boron atom, which confers significantly greater stability compared to the trigonal boronic acids (RB(OH)₂).[2][3] These reagents are typically crystalline, easy to handle, and can be stored indefinitely without degradation.[4] This stability is crucial in complex multi-step syntheses where reagent robustness is paramount.

The utility of organotrifluoroborates, including the 3-aminophenyl derivative, primarily stems from their role as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[5][6] Under specific reaction conditions, they act as a "slow release" source of the corresponding boronic acid, which is the active species in the catalytic cycle.[7][8] This controlled release minimizes common side reactions like protodeboronation and oxidative homocoupling, leading to cleaner reactions and higher yields.[7][9]

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of potassium (3-aminophenyl)trifluoroborate involves a straightforward reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[2][10]

Field-Proven Synthetic Protocol

Objective: To convert 3-aminophenylboronic acid into its more stable potassium trifluoroborate salt.

Materials:

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Dissolution: 3-Aminophenylboronic acid is dissolved in methanol.

-

Salt Formation: A saturated aqueous solution of potassium hydrogen difluoride is added slowly to the methanolic solution with vigorous stirring.

-

Precipitation: The potassium (3-aminophenyl)trifluoroborate salt, being less soluble in the reaction mixture, precipitates out as a crystalline solid.

-

Isolation: The precipitate is collected by vacuum filtration and washed with cold methanol to remove any unreacted starting materials and excess KHF₂.

-

Purification: For high-purity applications, the crude product can be recrystallized from a minimal amount of hot acetonitrile.[2]

Causality and Experimental Rationale:

-

The use of KHF₂ provides both the potassium counterion and the fluoride ions necessary to form the stable [BF₃]⁻ anion.

-

Methanol is a suitable solvent for the boronic acid, while the resulting trifluoroborate salt has limited solubility, facilitating its isolation via precipitation.

-

The recrystallization step from acetonitrile ensures the removal of any residual impurities, yielding a highly pure, bench-stable reagent.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of potassium (3-aminophenyl)trifluoroborate.

Elucidation of the Molecular Structure

The precise molecular structure of potassium (3-aminophenyl)trifluoroborate is determined through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organotrifluoroborates in solution.[13]

-

¹H NMR: The proton NMR spectrum reveals the substitution pattern on the aromatic ring. For the 3-aminophenyl group, a complex splitting pattern is expected in the aromatic region (typically 6.5-7.5 ppm), corresponding to the four protons on the benzene ring. The protons of the amine group (-NH₂) will appear as a broader signal.

-

¹³C NMR: The carbon spectrum shows six distinct signals for the aromatic carbons, with the carbon atom directly bonded to the boron atom (C-B) often appearing as a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.[14][15]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for organotrifluoroborates. It typically shows a single, sharp resonance for the three equivalent fluorine atoms.[16][17] The chemical shift is sensitive to the electronic environment and generally appears in a characteristic range for aryltrifluoroborates (-129 to -141 ppm).[15][18] Coupling to the ¹¹B nucleus (J-coupling) may be observed, resulting in a quartet.[14]

-

¹¹B NMR: The boron NMR spectrum provides direct information about the coordination state of the boron atom.[19] For the tetracoordinate [R-BF₃]⁻ species, a characteristic signal is observed, which is often split into a quartet due to coupling with the three fluorine atoms (¹JB-F).[14][20]

Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

| ¹H | 6.5 - 7.5 (Aromatic), variable (-NH₂) | Complex multiplet for aromatic protons. |

| ¹³C | 110 - 150 (Aromatic) | C-B signal is often broad. |

| ¹⁹F | -129 to -141 | Sharp singlet or quartet (due to ¹¹B coupling).[15] |

| ¹¹B | 2.5 - 5.0 | Quartet (due to ¹⁹F coupling).[14] |

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. Characteristic vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine group.

-

B-F stretching: A strong, broad absorption band typically around 950-1100 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Reactivity in Drug Development: The Suzuki-Miyaura Coupling

The primary application of potassium (3-aminophenyl)trifluoroborate in drug development is as a building block in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction forms a carbon-carbon bond between the 3-aminophenyl group and another aryl or vinyl group, a common structural motif in many pharmaceutical compounds.

Mechanism Overview:

-

Hydrolysis (Deprotection): Under the basic aqueous conditions of the reaction, the trifluoroborate salt slowly hydrolyzes to release the active 3-aminophenylboronic acid.[7][8]

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar-X).

-

Transmetalation: The organoboron species transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with (3-aminophenyl)trifluoroborate.

Conclusion

Potassium (3-aminophenyl)trifluoroborate is a highly stable and versatile reagent whose molecular structure is well-defined by a suite of spectroscopic methods. The tetracoordinate boron center, bonded to three fluorine atoms and the 3-aminophenyl group, provides exceptional stability, while its ability to act as a slow-release precursor for the corresponding boronic acid makes it an invaluable tool for constructing complex molecular architectures in drug discovery and materials science. Its predictable reactivity and ease of handling underscore the importance of organotrifluoroborates in modern organic chemistry.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 72(10), 3871–3874. [Link]

-

da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Höpfl, H., et al. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 45(47), 7854-7869. [Link]

-

ResearchGate. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 74(22), 8424–8430. [Link]

-

Stefani, H. A., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(50), 46831–46840. [Link]

-

PubChemLite. (n.d.). Potassium (3-aminophenyl)trifluoroboranuide. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

ETH Zurich Research Collection. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Bode, J. W., et al. (2017). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 8(9), 6295-6299. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

Loring, J. S., et al. (2008). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 72(15), 3643-3656. [Link]

-

ResearchGate. (2015). ¹⁹F, 10/11B, and ¹³C NMR spectra of K[¹¹BF(¹³CN)3] and K[¹⁰BF(¹³CN)3]. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. azom.com [azom.com]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Potassium (3-aminophenyl)trifluoroboranuide (CAS 1160186-73-1): Commercial Availability, Sourcing, and Applications in Drug Discovery

Abstract

Potassium (3-aminophenyl)trifluoroboranuide is a versatile and increasingly important building block in modern synthetic and medicinal chemistry. As a member of the organotrifluoroborate class of reagents, it offers significant advantages in stability and handling over traditional boronic acids, making it a preferred reagent for introducing the valuable 3-aminophenyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, commercial availability, and key suppliers for research and development purposes. Furthermore, it offers field-proven insights into its application, particularly in palladium-catalyzed cross-coupling reactions, and outlines critical considerations for sourcing and quality control to ensure experimental reproducibility and success.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and development, the ability to construct complex molecules with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, enabling the formation of carbon-carbon bonds with remarkable reliability. This compound (CAS No. 1160186-73-1) has emerged as a key player in this context.

Unlike their boronic acid counterparts, potassium organotrifluoroborates are typically crystalline solids that exhibit enhanced stability towards air and moisture, obviating the need for strictly anhydrous or inert reaction conditions in many cases.[1] This inherent stability simplifies storage, handling, and reaction setup, translating to more robust and reproducible synthetic outcomes. The compound features two key functional handles: the trifluoroborate group, which is poised for participation in cross-coupling, and the aniline (3-amino) moiety, which serves as a critical pharmacophore or a versatile point for further chemical elaboration in the synthesis of novel pharmaceutical agents.[2][3][4]

Chemical Identity

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its successful application. The key specifications for this compound have been consolidated from various commercial suppliers and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1160186-73-1 | [1][5] |

| Molecular Formula | C6H6BF3KN | [5] |

| Molecular Weight | 199.02 g/mol | [5] |

| Common Purity Levels | 95% - 99% | [6] |

| Physical Format | Neat solid | |

| Storage Conditions | Store at 2-8°C or Room Temperature under inert atmosphere in a dark place. | [5] |

| SMILES Code | F(C1=CC=CC(N)=C1)F.[K+] | [5] |

Safety Profile: According to supplier safety data, this compound is classified with the "Warning" signal word and carries the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering primarily to the research and development (R&D) market.[1][7] The choice of supplier often depends on the required scale, purity, and lead time.

| Supplier | Purity Offered | Available Quantities | Key Notes |

| LGC Standards (TRC) | Not specified (Neat) | 50 mg, 100 mg, 500 mg | Product code TRC-P991485. Requires account for pricing. |

| BLD Pharm | Not specified | Research quantities | Provides detailed safety information and access to analytical data (NMR, HPLC, etc.).[5] |

| Chemenu | 95% | Research quantities | Catalog number CM205235. For R&D use only. |

| CHEMLYTE SOLUTIONS | 99.00% | Research to bulk | A China-based manufactory listed on the Echemi platform.[6] |

| Gentaur | Not specified | 50 mg, 100 mg | Distributor with pricing available online.[8][9] |

Sourcing and Quality Control: An Application Scientist's Perspective

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. When sourcing this reagent, consider the following:

-

Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify purity and identity. Reputable suppliers like BLD Pharm often provide access to analytical spectra such as NMR and HPLC, which is a strong indicator of quality control.[5]

-

Assess Purity vs. Cost: While higher purity (e.g., 99%) is desirable, a 95% pure reagent may be sufficient for initial screening studies and more cost-effective.[1][6] The critical factor is knowing what the impurities are and ensuring they do not interfere with the downstream chemistry.

-

Supplier vs. Manufacturer: Distinguish between suppliers who resell and primary manufacturers. Manufacturers like CHEMLYTE SOLUTIONS may offer better scalability and lot-to-lot consistency for larger-scale campaigns.[6]

-

Intended Use: Be aware that most suppliers explicitly state the product is for R&D or professional manufacturing use only and not for direct medical or consumer applications.[1][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Workflow

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The trifluoroborate salt acts as a stable precursor to the active boronic acid species under the reaction conditions.

The general workflow is a self-validating system: the successful formation of the desired biaryl product confirms the reactivity and quality of all components, from the trifluoroborate salt to the catalyst and base.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol

This is a representative protocol and must be adapted and optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide partner (1.0 eq.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Base Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) followed by the base (e.g., K2CO3, 3.0 eq.). The base is crucial as it facilitates the hydrolysis of the trifluoroborate to the active boronic acid in situ.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for the required time (typically 4-24 hours, monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 3-aminobiaryl product.

Conclusion

This compound is a commercially accessible and highly practical reagent for researchers in synthetic organic chemistry and drug discovery. Its superior stability compared to boronic acids streamlines experimental procedures and enhances reproducibility. A diverse landscape of suppliers provides this key building block in various quantities and purities, suitable for projects ranging from initial library synthesis to larger-scale lead optimization. By understanding the supplier options, insisting on quality verification, and applying robust synthetic protocols, scientists can effectively leverage this reagent to accelerate the discovery of novel therapeutics.

References

-

Gentaur. Potassium (3-Aminophenyl)trifluoroborate 50mg. [Link]

-

Gentaur. Potassium (3-Aminophenyl)trifluoroborate 100mg. [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. [Link]

-

Pharmaffiliates. Lithium Difluoro(oxalato)borate. [Link]

-

Walmart. Potassium Supplements. [Link]

-

CP Lab Safety. Potassium (3-Cyanophenyl)trifluoroborate, min 98%, 1 gram. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. [Link]

Sources

- 1. cas 1160186-73-1|| where to buy Potassium (3-aminophenyl)trifluoroborate [chemenu.com]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1160186-73-1|Potassium (3-aminophenyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Potassium (3-Aminophenyl)trifluoroborate 50mg | filariasis [filariasis.net]

- 9. Potassium (3-Aminophenyl)trifluoroborate 100mg | teragenomics [gene.genprice.com]

Potassium Organotrifluoroborates: Advancing Organic Synthesis Through Superior Stability and Versatility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile reagents is paramount. Potassium organotrifluoroborates (KOTfs) have emerged as a superior class of organoboron reagents, offering significant advantages over traditional boronic acids and esters, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the core advantages of KOTfs, grounded in their unique chemical properties. We will explore their exceptional stability, controlled reactivity, and broad functional group tolerance, which collectively empower chemists to construct complex molecular architectures with greater efficiency and predictability. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to facilitate the integration of KOTfs into synthetic workflows.

The Ascendancy of Organotrifluoroborates: A Paradigm Shift in Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, a testament to the utility of organoboron compounds.[1] For decades, boronic acids and their ester derivatives have been the workhorses of this chemistry.[2] However, their practical application is often hampered by inherent limitations. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometry and can impede reactivity.[3] Many are also susceptible to protodeboronation, limiting their stability and shelf-life.[4]

Potassium organotrifluoroborates represent a transformative solution to these challenges.[5] These compounds are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][6] This exceptional stability stems from the tetracoordinate nature of the boron atom, which is securely bonded to three electronegative fluorine atoms.[3][7] This configuration "protects" the carbon-boron bond from common degradation pathways, such as oxidation and protodeboronation, that plague their trivalent counterparts.[4][7][8] Consequently, KOTfs can often be stored indefinitely at room temperature without special precautions, simplifying handling and ensuring reproducibility in reactions.[3][4]

Core Advantages at a Glance:

-

Exceptional Stability: Air- and moisture-stable crystalline solids with a long shelf-life.[9][10]

-

Ease of Handling: No need for inert atmosphere techniques for storage or handling.[3]

-

Stoichiometric Precision: Exist as well-defined monomeric species, unlike boronic acids which can form boroxine mixtures.[3][4]

-

Enhanced Reactivity: Often show comparable or superior reactivity to boronic acids and esters.[6][9]

-

Broad Functional Group Tolerance: The robust trifluoroborate moiety is compatible with a wide array of functional groups.[4][5]

-

Safety Profile: Serve as a less toxic alternative to reagents like organostannanes in cross-coupling reactions.[11]

The Chemical Foundation of Stability and Reactivity

The utility of KOTfs is rooted in a unique balance of stability and latent reactivity. While stable for storage and handling, they are readily activated under Suzuki-Miyaura reaction conditions. The prevailing mechanism suggests that in the presence of a base and water, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This controlled release maintains a low, steady concentration of the active boronic acid, which can then participate in the catalytic cycle. This "reservoir" effect mitigates the undesirable side reactions associated with high concentrations of boronic acids.[9]

The tetracoordinate boron center renders the C-B bond less reactive and shielded, allowing for chemical manipulations on other parts of the molecule without cleaving the valuable carbon-boron bond.[5][8] This feature is particularly advantageous in multi-step syntheses, where a robust building block is required to endure various reaction conditions before its final cross-coupling step. For instance, the stability of the trifluoroborate moiety is such that even sensitive functional groups like epoxides can be formed on the organotrifluoroborate molecule without degrading the C-B bond.[8]

Application in Suzuki-Miyaura Cross-Coupling: A Workflow

The Suzuki-Miyaura reaction is the cornerstone application for potassium organotrifluoroborates.[12] Their reliability has made them indispensable for constructing biaryl linkages, vinylating aryl halides, and introducing complex alkyl groups.[1][13]

Illustrative Workflow: Palladium-Catalyzed Vinylation of an Aryl Bromide

This workflow describes a typical procedure for the cross-coupling of potassium vinyltrifluoroborate with an aryl bromide.

Caption: Experimental workflow for a typical Suzuki-Miyaura vinylation.

Detailed Experimental Protocol

(Based on methodologies described for coupling with aryl electrophiles[13])

-

Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

-

Solvent Addition: Add a 10:1 mixture of tetrahydrofuran (THF) and water (0.25 M relative to the aryl bromide).

-

Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol %).

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

-

Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired vinylated arene.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The organotrifluoroborate serves as a stable precursor to the active organoboron species.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 8. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

The Ascendant Reagent: A Technical Guide to the Reactivity of Potassium (3-aminophenyl)trifluoroboranuide in Organic Synthesis

Abstract

The relentless pursuit of efficiency and robustness in synthetic organic chemistry has propelled the development of novel reagents that offer tangible advantages over their classical counterparts. Among these, potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions. This technical guide provides an in-depth exploration of a particularly valuable member of this family: potassium (3-aminophenyl)trifluoroboranuide. We will dissect its synthesis, highlight its inherent stability, and elucidate its reactivity profile, with a focus on its application in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent for the construction of complex molecular architectures.

Introduction: The Trifluoroborate Advantage